2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide
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Description
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Cyclohexyl Isocyanide in Chemical Synthesis
Cyclohexyl isocyanide has been employed in the synthesis of novel chemical compounds through Ugi reactions, leading to the creation of pseudopeptidic [1,2,4]triazines and 1,4-diazepines, highlighting its utility in constructing complex molecules with potential applications in drug design and medicinal chemistry (Sañudo et al., 2006); (Lecinska et al., 2010).
Benzamide Derivatives in Medicinal Chemistry
Benzamide derivatives have been explored for their potential as caspase inhibitors, indicating their importance in studies related to inhibiting cell death. This application is crucial for developing treatments for conditions where cell death is due to trauma, viral infections, and various diseases, showcasing the role of benzamide derivatives in therapeutic development (WO Cytovia, 2001).
Applications in Antioxidant and Anti-inflammatory Research
The synthesis of compounds from N,N′-Dicyclohexylcarbodiimide (DCC) leading to molecules with good antioxidant properties similar to ascorbic acid and exploring their anti-inflammatory activity demonstrates the chemical's potential in developing new therapeutic agents (Sahoo et al., 2011).
Nucleophilicity and Cyclization Reactions
Research involving the nucleophilicity of oximes and the cyclization of aryl radicals to generate spirocyclohexadienones illustrates advanced synthetic methodologies that could be applicable to a wide range of chemical syntheses, including potentially those involving "2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide" (Bolotin et al., 2016); (Gonzalez-Lopez de Turiso & Curran, 2005).
Properties
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-13-7-3-2-6-12(13)15(18)21/h2-3,6-7H,1,4-5,8-10H2,(H2,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFTWKAONZYXDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.